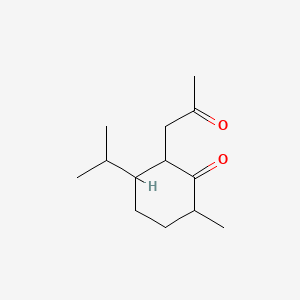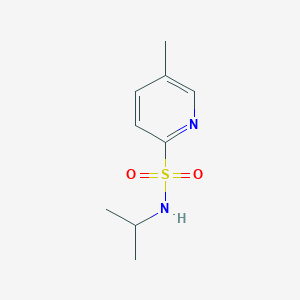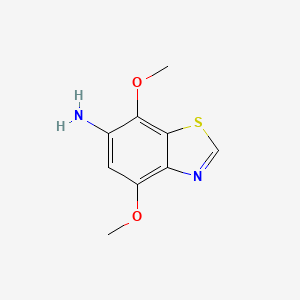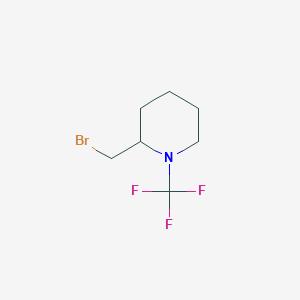
(R)-3-(2-chloroethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-chloroethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-chloroethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroethyl group. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-chloroethyl)pyrrolidine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .
化学反应分析
Types of Reactions
®-3-(2-chloroethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction Reactions: The compound can undergo reduction to form the corresponding ethylpyrrolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolidine derivatives.
Oxidation Reactions: Formation of pyrrolidone derivatives.
Reduction Reactions: Formation of ethylpyrrolidine derivatives.
科学研究应用
®-3-(2-chloroethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of ®-3-(2-chloroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrolidine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These derivatives are known for their biological activity and are used in drug discovery.
Pyrrolidinone Derivatives: These compounds are structurally similar and have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
®-3-(2-chloroethyl)pyrrolidine hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and the study of biological processes.
属性
分子式 |
C6H13Cl2N |
|---|---|
分子量 |
170.08 g/mol |
IUPAC 名称 |
(3R)-3-(2-chloroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12ClN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI 键 |
PYGOAPOQDSKLCC-RGMNGODLSA-N |
手性 SMILES |
C1CNC[C@H]1CCCl.Cl |
规范 SMILES |
C1CNCC1CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




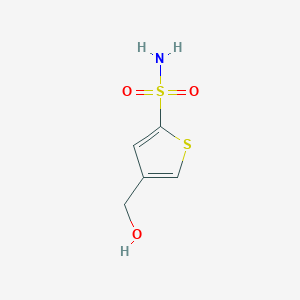
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
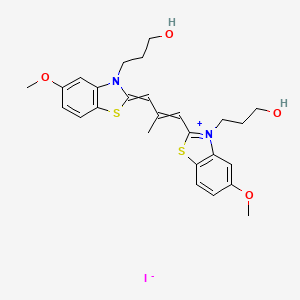

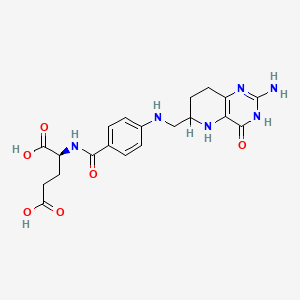
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
